DL-LYSINE:HCL (15N2)
Description
Chemical Identity and Isotopic Labeling Configuration
DL-Lysine dihydrochloride with nitrogen-15 isotopic labeling exists primarily in two distinct configurational forms, each offering unique analytical capabilities for biochemical investigations. The compound with the Chemical Abstracts Service number 2747-89-9 represents the alpha-nitrogen labeled variant, featuring the molecular formula C₆H₁₆Cl₂N¹⁵NO₂ and a molecular weight of 220.10 grams per mole. This specific isotopic configuration incorporates a single nitrogen-15 atom at the alpha-amino position, providing researchers with a targeted labeling approach for studying transamination reactions and amino acid metabolism.
The structural characteristics of this compound reflect the fundamental architecture of lysine, which contains two amino groups positioned at the alpha and epsilon carbon positions. The linear formula H₂N(CH₂)₄CH(¹⁵NH₂)CO₂H·2HCl demonstrates the precise location of the nitrogen-15 isotope at the alpha position, while the epsilon amino group remains unlabeled. The compound exhibits a melting point of 190 degrees Celsius and maintains high isotopic purity at 99 atom percent nitrogen-15, ensuring reliable analytical results in experimental applications.
Alternative isotopic configurations include the epsilon-nitrogen labeled variant, designated as DL-Lysine-epsilon-nitrogen-15 dihydrochloride with the Chemical Abstracts Service number 204451-46-7. This configuration specifically targets the epsilon amino group for nitrogen-15 incorporation, offering complementary analytical capabilities for studying different aspects of lysine metabolism and protein synthesis pathways. The epsilon-labeled compound maintains similar physical properties while providing distinct metabolic tracing capabilities.
The dihydrochloride salt formation significantly enhances the compound's practical utility in laboratory settings. The association of two hydrochloric acid molecules with the lysine backbone increases water solubility and chemical stability, facilitating accurate measurement and incorporation into experimental systems. This salt form also prevents degradation during storage and handling, maintaining isotopic integrity over extended periods.
Table 1: Chemical Properties of DL-Lysine Dihydrochloride Nitrogen-15 Variants
| Property | Alpha-¹⁵N Variant | Epsilon-¹⁵N Variant |
|---|---|---|
| Chemical Abstracts Service Number | 2747-89-9 | 204451-46-7 |
| Molecular Formula | C₆H₁₆Cl₂N¹⁵NO₂ | C₆H₁₆Cl₂N¹⁵NO₂ |
| Molecular Weight (g/mol) | 220.10 | 220.10 |
| Melting Point (°C) | 190 | Not specified |
| Isotopic Purity (atom % ¹⁵N) | 99 | Not specified |
| Physical Form | White to off-white solid | White to off-white solid |
| Water Solubility | High | High |
Historical Development of Stable Isotope-Labeled Amino Acids
The conceptual foundation for stable isotope-labeled amino acids emerged from the pioneering work of Frederick Soddy in the early twentieth century, who first proposed the existence of isotopes in 1913. Soddy's groundbreaking recognition that atoms could be chemically identical while possessing different atomic weights laid the theoretical groundwork for all subsequent isotopic applications in biological research. His coining of the term "isotope," derived from the Greek words meaning "same place," reflected the fundamental principle that these variants occupy identical positions in the periodic table while exhibiting distinct mass characteristics.
The practical development of nitrogen-15 as a biochemical tracer began with Harold Urey's successful isolation and concentration of this stable isotope in 1937. This achievement provided researchers with the first reliable source of nitrogen-15 for incorporation into organic compounds, enabling the investigation of nitrogen metabolism in biological systems. The early applications focused primarily on understanding amino acid metabolism and protein synthesis pathways, establishing the foundation for contemporary isotopic labeling techniques.
Rudolf Schoenheimer and David Rittenberg at Columbia University conducted seminal experiments in the late 1930s that demonstrated the practical utility of nitrogen-15 labeled amino acids for metabolic studies. Their work revealed the dynamic nature of protein metabolism and challenged prevailing assumptions about the static nature of cellular proteins. These investigations utilized nitrogen-15 labeled amino acids to trace the incorporation and turnover of nitrogen-containing compounds in living organisms, establishing the methodological framework for modern isotopic tracer studies.
The development of mass spectrometry techniques throughout the mid-twentieth century significantly enhanced the analytical capabilities for detecting and quantifying stable isotope incorporation. The evolution from early isotope ratio mass spectrometry systems to contemporary gas chromatography-combustion-isotope ratio mass spectrometry platforms enabled researchers to achieve the precision and sensitivity necessary for complex biological applications. These technological advances made routine analysis of nitrogen-15 labeled amino acids feasible for a broad range of research applications.
The introduction of nuclear magnetic resonance spectroscopy as a complementary analytical technique further expanded the utility of nitrogen-15 labeled amino acids. Research conducted by various groups demonstrated that lowering experimental temperatures to minus five degrees Celsius allows for effective characterization of nitrogen-15 labeled amino acids by nuclear magnetic resonance, overcoming the line broadening issues that previously limited this analytical approach. This methodological advancement opened new avenues for studying amino acid transport and metabolism in complex biological systems.
Role in Modern Biochemical Research Paradigms
Contemporary biochemical research has embraced DL-Lysine dihydrochloride with nitrogen-15 isotopic labeling as an indispensable tool for investigating protein dynamics, metabolic pathways, and cellular processes. The compound serves as a critical component in Stable Isotope Labeling by Amino Acids in Cell Culture methodologies, enabling researchers to quantify relative changes in protein expression and modification with exceptional precision. This approach facilitates the comprehensive identification and characterization of proteins through mass spectrometry analysis, providing insights into cellular responses to various experimental conditions.
The application of nitrogen-15 labeled lysine in metabolic studies extends beyond simple protein quantification to encompass detailed investigations of nitrogen metabolism pathways. Research has demonstrated that different amino acids exhibit distinct isotopic fractionation patterns during metabolic processes, with some amino acids serving as "trophic amino acids" that significantly enrich nitrogen-15, while others function as "source amino acids" with minimal isotopic enrichment. These differential patterns enable researchers to reconstruct food web relationships and understand nitrogen cycling in ecological systems.
Food web ecology has emerged as a particularly important application domain for nitrogen-15 labeled amino acids, including lysine derivatives. The isotopic composition of individual amino acids provides detailed information about trophic relationships and dietary sources that cannot be obtained through bulk tissue analysis. Researchers utilize these isotopic signatures to determine food chain length, assess nitrogen resource utilization, and track organism migration patterns with unprecedented accuracy.
Nuclear magnetic resonance-based metabolite studies have benefited significantly from the development of improved analytical protocols for nitrogen-15 labeled amino acids. Recent research has shown that mammalian cell culture systems readily transport and metabolize nitrogen-15 labeled amino acids, enabling direct observation of nitrogen metabolism in complex biological systems. These studies have revealed dynamic aspects of amino acid utilization and metabolic regulation that were previously inaccessible to experimental investigation.
Table 2: Research Applications of DL-Lysine Dihydrochloride Nitrogen-15 Variants
| Application Domain | Analytical Technique | Research Focus | Key Advantages |
|---|---|---|---|
| Protein Dynamics | Mass Spectrometry | Quantitative proteomics | High precision quantification |
| Metabolic Pathways | Nuclear Magnetic Resonance | Nitrogen metabolism | Real-time metabolic monitoring |
| Food Web Ecology | Isotope Ratio Mass Spectrometry | Trophic relationships | Dietary source identification |
| Cell Culture Studies | Multiple platforms | Amino acid transport | Dynamic process observation |
| Biochemical Tracing | Gas Chromatography-Mass Spectrometry | Metabolite tracking | Compound-specific analysis |
The development of advanced analytical protocols has enabled researchers to overcome traditional limitations associated with nitrogen-15 nuclear magnetic resonance analysis. The implementation of reduced temperature conditions and optimized sample preparation techniques has made it possible to observe nitrogen-15 labeled amino acids directly in biological extracts. This methodological advancement has expanded the scope of metabolic studies to include complex biological matrices that were previously unsuitable for nuclear magnetic resonance analysis.
Contemporary research applications increasingly focus on understanding the dynamic aspects of protein metabolism and cellular regulation. Studies utilizing nitrogen-15 labeled lysine have revealed the rapid turnover of cellular proteins and the complex regulatory mechanisms that control amino acid utilization. These investigations have provided fundamental insights into the metabolic basis of cellular growth, differentiation, and response to environmental stressors.
The integration of stable isotope labeling techniques with advanced mass spectrometry platforms has enabled the development of comprehensive analytical approaches for studying protein modifications and interactions. Research groups have successfully employed nitrogen-15 labeled lysine in studies of post-translational modifications, protein-protein interactions, and temporal changes in protein expression. These applications demonstrate the versatility and analytical power of stable isotope-labeled amino acids in contemporary biochemical research.
Properties
Molecular Weight |
293.16 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- CAS Number : 204451-46-7 (labeled); 617-68-5 (unlabeled) .
- Purity : ≥98% isotopic enrichment .
- Physical Form : White crystalline solid, fully water-soluble .
- Applications : Used as a certified reference material (CRM) in proteomics, nutrition research, and pharmacokinetic studies .
Comparison with Similar Compounds
DL-Lysine:HCl (13C6, 15N2)
- Isotopic Labeling : Dual-labeled with six 13C atoms and two 15N atoms.
- CAS Number: Not explicitly listed, but related to CNLM-7771-H .
- Applications : Superior for dual-isotope tracing in metabolic flux analysis, particularly in carbon-nitrogen co-metabolism studies.
- Advantage Over 15N2-Labeled Lysine : Provides simultaneous tracking of carbon and nitrogen pathways, enhancing data resolution in complex systems .
L-Histidine:HCl:H2O (15N3, 98%)
- Isotopic Labeling : Three 15N atoms in the imidazole ring.
- CAS Number : 5934-29-2 .
- Applications : Specialized in histidine metabolism studies and enzyme kinetics.
- Key Difference : Unlike lysine, histidine’s imidazole group participates in enzyme active sites, making it critical for studying catalytic mechanisms .
DL-Lysine Acetylsalicylate
- Chemical Structure : Combines lysine with acetylsalicylic acid (aspirin) via a salt linkage.
- CAS Number : 62952-06-1 .
- Applications : Explored for enhanced solubility of aspirin derivatives and protein-acetylation studies.
- Contrast with DL-Lysine:HCl (15N2) : Lacks isotopic labeling but offers unique pharmacokinetic properties due to the acetylsalicylic moiety .
L-Glycine:HCl
- CAS Number : 6645-46-1 .
- Applications : General-purpose buffer agent and nutrient supplement.
- Limitation: Cannot be used for isotopic tracing, unlike DL-Lysine:HCl (15N2) .
Comparative Data Table
Research Findings and Differentiation
- Positional Isotope Effects : DL-Lysine:HCl (epsilon-15N) () is preferred for studying lysine catabolism in the urea cycle, while alpha-15N labeling () is used in peptide bond formation studies .
- Purity and Certification: DL-Lysine:HCl (15N2) from suppliers like CIL and CNLM meets ≥98% isotopic purity, ensuring reproducibility in quantitative assays . In contrast, non-CRM variants (e.g., L-Glycine:HCl) lack standardized certification .
- Cost and Accessibility : Dual-labeled compounds (e.g., 13C6,15N2) are 2–3× more expensive than single-labeled 15N2 lysine due to complex synthesis .
Preparation Methods
Preparation Overview
The preparation of DL-LYSINE:HCL (15N2) typically involves racemization of L-lysine hydrochloride (which can be isotopically labeled with 15N2) to obtain the DL mixture, followed by purification steps to achieve high purity DL-lysine hydrochloride. Two main approaches are documented:
Organic Solvent-Mediated Preparation Method
This method involves the use of organic solvents such as glacial acetic acid and salicylic aldehyde as catalysts for racemization and subsequent resolution steps.
Synthetic Steps
-
- L-lysine hydrochloride (purity >97%) is dissolved in glacial acetic acid.
- Salicylic aldehyde is added as a catalyst.
- The mixture is heated under reflux at 95–105 °C for 6–8 hours to induce racemization, yielding DL-lysine hydrochloride.
-
- After cooling, the reaction mixture is centrifuged and dried to obtain crude DL-lysine hydrochloride with yields around 96.5–97%.
-
- The crude product is dissolved in water and passed through a Hydrogen 732 cation exchange resin to remove excess hydrochloric acid.
- The solution is washed with water until chloride ions are removed.
Resolution via Salt Formation:
- The DL-lysine solution is treated with resolving agents such as L-(-)-camphorsulfonic acid or L-o-chloromelic acid at elevated temperatures (80–90 °C).
- Cooling to 5–10 °C induces crystallization of the resolving agent-DL-lysine salt.
- The solid is washed with 70–80% ethanol and dried.
-
- The salt is dissolved in water, the resolving agent is removed, and the solution is adjusted to pH 3–4.
- Decoloring is performed using acid-activated carbon at 45–55 °C.
- Crystallization yields purified DL-lysine hydrochloride.
Key Data from Organic Solvent Method
| Step | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Racemization | 95–105 °C, 6–8 h, glacial acetic acid, salicylic aldehyde catalyst | 96.5–97 | Not specified | High yield, crude product |
| Desalting | Water dissolution, cation exchange resin | - | - | Removes excess HCl |
| Resolution (salt formation) | 80–90 °C, L-(-)-camphorsulfonic acid or L-o-chloromelic acid | 50–60 (approx.) | - | Salt crystallization step |
| Decoloring and crystallization | pH 3–4, 45–55 °C, activated carbon | - | High purity | Final purification |
Note: Yields for resolution step are approximate based on salt mass obtained.
Direct Racemization in Aqueous Medium under High Temperature and Pressure
An alternative and more environmentally friendly method involves racemization of L-lysine hydrochloride in deionized water under controlled high temperature and pressure conditions, avoiding organic solvents.
Synthetic Steps
-
- L-lysine hydrochloride is dissolved in deionized water with a weight/volume ratio of 0.2–0.3 g/mL (preferably 0.2–0.25 g/mL).
-
- The solution is placed in a closed reactor.
- Heated to 140–155 °C under pressure of 0.36–0.54 MPa.
- Racemization proceeds for 16–20 hours until optical activity reaches zero (complete racemization).
-
- The reaction solution is cooled to 70–75 °C.
- Activated carbon is added for decoloring.
- The mixture is filtered to remove carbon and impurities.
-
- The filtrate is concentrated at 55–60 °C to reach supersaturation (~55% mass concentration).
- Cooling to 25–30 °C induces crystallization.
- The crystals are collected and dried to obtain DL-lysine hydrochloride.
-
- The mother liquor can be reused as solvent in subsequent batches, improving yield and reducing waste.
Key Data from Aqueous Racemization Method
| Parameter | Value / Range | Notes |
|---|---|---|
| L-lysine HCl concentration | 0.2–0.3 g/mL (preferably 0.2–0.25) | Optimal for racemization |
| Temperature | 140–155 °C (preferably 148–152 °C) | High temperature for racemization |
| Pressure | 0.36–0.54 MPa (preferably 0.45–0.50 MPa) | Maintains liquid phase |
| Reaction time | 16–20 hours (typically 18 h) | Complete racemization |
| Yield | ≥85% (up to 92% with recycling) | High yield |
| Purity | ≥99.5% | High purity product |
Comparative Analysis of Both Methods
| Feature | Organic Solvent Method | Aqueous High Temp/Pressure Method |
|---|---|---|
| Solvent | Glacial acetic acid, organic catalysts | Deionized water |
| Reaction Conditions | 95–105 °C, reflux, 6–8 h | 140–155 °C, 0.36–0.54 MPa, 16–20 h |
| Environmental Impact | Uses flammable organic solvents, requires explosion-proof facilities | Environmentally friendly, no flammable solvents |
| Purification Steps | Complex, involves salt resolution and decoloring | Simplified, decoloring and crystallization |
| Yield | ~96.5–97% (crude), overall lower after resolution | ≥85%, up to 92% with recycling |
| Purity | High after purification | ≥99.5% |
| Equipment Cost | Higher due to solvent handling and safety | Lower due to aqueous system |
Summary Table of Preparation Methods
| Step | Organic Solvent Method | Aqueous High Temp/Pressure Method |
|---|---|---|
| Raw Material | L-lysine HCl (15N2-labeled) | L-lysine HCl (15N2-labeled) |
| Solvent | Glacial acetic acid + salicylic aldehyde | Deionized water |
| Reaction Temperature | 95–105 °C | 140–155 °C |
| Reaction Pressure | Atmospheric | 0.36–0.54 MPa |
| Reaction Time | 6–8 hours | 16–20 hours |
| Purification | Ion exchange resin, salt resolution, decoloring | Activated carbon decoloring, crystallization |
| Yield | ~96.5–97% (crude), overall lower after resolution | ≥85%, up to 92% with recycling |
| Purity | High after final purification | ≥99.5% |
| Environmental Impact | Higher (flammable solvents) | Lower (water-based) |
Q & A
Q. What are the key considerations for synthesizing DL-LYSINE:HCl (15N2) to ensure isotopic purity?
To achieve high isotopic purity (>98% 15N), synthesis must use precursor molecules with defined nitrogen sources and avoid cross-contamination during purification. Key steps include:
- Using 15N-enriched ammonium salts during microbial fermentation or chemical synthesis .
- Implementing ion-exchange chromatography to separate labeled and unlabeled species, followed by lyophilization to stabilize the hydrochloride form .
- Validating purity via isotopic ratio mass spectrometry (IRMS) with calibration against certified reference materials .
| Parameter | Requirement | Validation Method |
|---|---|---|
| Isotopic enrichment | ≥98% 15N | IRMS or NMR |
| Chemical purity | ≥99% (HPLC) | Reverse-phase HPLC |
Q. How does the incorporation of 15N isotopes in DL-lysine affect its physicochemical properties?
The 15N labeling alters molecular vibrational modes and nuclear spin properties, impacting:
- Solubility : Slight reduction in aqueous solubility due to increased molecular mass, requiring adjusted buffer concentrations for in vitro studies .
- Spectroscopic signatures : Distinct NMR chemical shifts (e.g., δ ~330 ppm for 15N in amine groups) and IR absorption bands, critical for tracking metabolic incorporation .
Q. What analytical methods are most effective for quantifying 15N enrichment?
- Isotope Ratio Mass Spectrometry (IRMS) : Provides precise 15N/14N ratios but requires combustion to N2 gas. Sensitivity: 0.001 atom% .
- Nuclear Magnetic Resonance (NMR) : 15N-HSQC detects site-specific labeling but has lower sensitivity (~mM concentrations) .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Combines separation with high-throughput isotopic pattern analysis. Validate using internal standards like 13C-labeled lysine .
Q. What protocols ensure stable preparation of 15N-labeled lysine solutions for tracer studies?
- Dissolve in nitrogen-depleted buffers (e.g., 10 mM HCl) to minimize isotopic dilution .
- Filter-sterilize (0.22 µm) to prevent microbial degradation. Store at -80°C in aliquots to avoid freeze-thaw cycles .
- Pre-test solubility in target biological systems (e.g., cell culture media) to avoid precipitation .
Q. How can researchers verify positional specificity of 15N labeling in DL-LYSINE:HCl?
Use tandem mass spectrometry (MS/MS) to fragment the molecule and assign 15N to specific amine groups (α or ε). Compare with synthetic standards labeled at known positions .
Advanced Research Questions
Q. What experimental controls are needed to address isotopic exchange in nitrogen flux studies?
- Blanks : Include unlabeled lysine controls to detect background 15N contamination .
- Scrambling tests : Incubate labeled lysine with non-nitrogen substrates to quantify spontaneous transamination .
- Time-course sampling : Monitor isotopic dilution kinetics in cellular pools to correct for metabolic scrambling .
Q. How does the dissolution method for 15N-labeled compounds impact aquatic nitrogen fixation studies?
The "bubble method" (direct 15N2 gas dissolution) minimizes contamination risks compared to pre-degassed seawater methods, which may introduce oxygen artifacts. However, it requires rigorous headspace elimination to ensure solubility .
| Method | Contamination Risk | N2 Fixation Rate Accuracy |
|---|---|---|
| Bubble method | Low | ±5% |
| Pre-degassed seawater | High | ±15% (due to O2 leakage) |
Q. How should contradictory data from IRMS and NMR be reconciled?
Apply statistical harmonization:
Q. What artifacts arise in protein turnover measurements due to D/L-enantiomer differences?
D-lysine (non-proteinogenic) may accumulate in cellular pools, leading to underestimation of turnover rates. Mitigation strategies:
Q. How can pulse-chase designs optimize 15N-lysine tracking in eukaryotic systems?
- Pulse phase : Use short incubation times (10–30 mins) to limit isotopic dilution from endogenous lysine .
- Chase phase : Replace media with excess unlabeled lysine and sample at logarithmic intervals. Model pool dynamics using first-order kinetics .
- Corrections : Apply Michaelis-Menten equations to account for transporter saturation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
